(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898764-16-4
VCID: VC3871118
InChI: InChI=1S/C20H21NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3
SMILES: CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

CAS No.: 898764-16-4

Cat. No.: VC3871118

Molecular Formula: C20H21NO

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone - 898764-16-4

Specification

CAS No. 898764-16-4
Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
IUPAC Name [4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Standard InChI InChI=1S/C20H21NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3
Standard InChI Key PTYKPWJRKJSXDE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Canonical SMILES CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a central benzophenone core (two benzene rings connected via a ketone group). Key structural features include:

  • A 2,5-dimethylphenyl group at the para position of the ketone.

  • A pyrrolidine-derived substituent (2,5-dihydro-1H-pyrrol-1-ylmethyl) at the fourth position of the adjacent benzene ring .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO
Molecular Weight291.4 g/mol
IUPAC Name[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
SMILESCC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Topological Polar Surface Area (TPSA)20.3 Ų

The pyrrolidine ring introduces nitrogen-based electron density, while the methyl groups on the aromatic rings influence steric and electronic interactions .

Synthesis and Characterization

Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include aromatic protons (δ 6.5–8.0 ppm) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 291.4 .

  • X-ray Crystallography: Limited data exist, but related structures show dihedral angles of 8–89° between aromatic and heterocyclic planes .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMA) due to the ketone and pyrrolidine groups .

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrolidine ring under acidic conditions .

Spectroscopic Features

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions of aromatic systems) .

  • IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-N stretch at ~1200 cm⁻¹ .

Reactivity and Chemical Behavior

Electrophilic Substitution

The electron-rich pyrrolidine ring directs electrophiles to the para position of the benzophenone core. Example reactions:

  • Nitration: Yields nitro derivatives under HNO₃/H₂SO₄ conditions .

  • Sulfonation: Forms sulfonic acids using fuming sulfuric acid .

Reductive Transformations

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group .

  • Pyrrolidine Ring Opening: Strong acids protonate the nitrogen, leading to ring cleavage .

Applications in Scientific Research

Pharmaceutical Intermediates

Similar benzophenone-pyrrolidine hybrids exhibit:

  • Kinase Inhibition: Binding to ATP pockets via hydrogen bonding .

  • Antimicrobial Activity: Disruption of bacterial cell membranes .

Materials Science

  • Photoinitiators: Benzophenone derivatives polymerize resins under UV light .

  • Ligands in Catalysis: Pyrrolidine nitrogen coordinates transition metals in cross-coupling reactions .

Table 2: Patent and Application Data

ApplicationExample CompoundPatent/Study
Anti-inflammatory AgentsPyrazolyl benzenesulfonamide analogsUSRE44048E1
MOF ConstructionZn²⁺-DPIPC frameworksDegruyter (2024)

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